2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate
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Overview
Description
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE is a complex organic compound that features a combination of sulfonamide, indole, and triazine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE typically involves multi-step organic reactions. The process may start with the preparation of the sulfonamide and indole intermediates, followed by their coupling under specific conditions. Common reagents might include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or triazine moieties.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, compounds with sulfonamide and indole groups are often studied for their potential as enzyme inhibitors or receptor ligands. This compound might be investigated for its ability to interact with specific proteins or nucleic acids.
Medicine
Medicinally, the compound could be explored for its potential therapeutic effects. Sulfonamides are known for their antibacterial properties, while indole derivatives have been studied for their anticancer activities. This compound might exhibit a combination of these effects.
Industry
In an industrial context, the compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its unique structure might impart desirable properties such as stability, solubility, or bioactivity.
Mechanism of Action
The mechanism of action of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The sulfonamide group could interact with amino acid residues, while the indole and triazine moieties might enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Known for their antibacterial properties.
Indole Derivatives: Studied for their anticancer and anti-inflammatory activities.
Triazine Compounds: Used in various applications, including herbicides and pharmaceuticals.
Uniqueness
What sets 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE apart is its combination of these three functional groups. This unique structure might confer a broader range of biological activities or enhanced potency compared to simpler analogs.
Properties
Molecular Formula |
C21H20N6O5S2 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C21H20N6O5S2/c1-2-27-16-6-4-3-5-15(16)19-20(27)24-21(26-25-19)33-12-18(29)32-11-17(28)23-13-7-9-14(10-8-13)34(22,30)31/h3-10H,2,11-12H2,1H3,(H,23,28)(H2,22,30,31) |
InChI Key |
PTGZRXDICXWHGT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)OCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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